N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE
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Overview
Description
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl sulfonyl group and the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE: Unique due to its specific combination of functional groups.
N-{2-(4-acetylpiperazinyl)-1-[(4-bromophenyl)sulfonyl]-2-oxoethyl}benzamide: Similar structure but with a bromine atom instead of chlorine.
N-{2-(4-acetylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-15(26)24-11-13-25(14-12-24)21(28)20(23-19(27)16-5-3-2-4-6-16)31(29,30)18-9-7-17(22)8-10-18/h2-10,20H,11-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPICUKLLBPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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